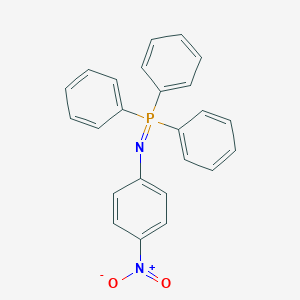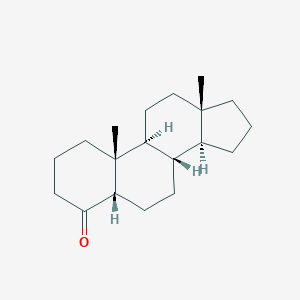
Cobalt silicofluoride
准备方法
Synthetic Routes and Reaction Conditions: Cobalt silicofluoride can be synthesized through the reaction of cobalt(II) fluoride with silicon tetrafluoride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
CoF2+SiF4→CoSiF6
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of temperature and pressure to optimize yield and purity. The use of high-purity reactants is essential to minimize impurities in the final product .
化学反应分析
Types of Reactions: Cobalt silicofluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state cobalt compounds.
Substitution: It can participate in substitution reactions where fluorine atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other strong oxidizers.
Reducing Agents: Hydrogen gas, sodium borohydride, and other reducing agents.
Substitution Reagents: Various ligands such as phosphines, amines, and halides.
Major Products Formed:
Oxidation Products: Higher oxidation state cobalt compounds.
Reduction Products: Lower oxidation state cobalt compounds.
Substitution Products: Cobalt complexes with different ligands.
科学研究应用
Cobalt silicofluoride has several applications in scientific research, including:
Catalysis: It is used as a catalyst in various chemical reactions, particularly in fluorination and C-F bond activation.
Material Science: It is studied for its potential use in the development of new materials with unique properties.
Environmental Science: It is investigated for its role in environmental remediation processes.
作用机制
The mechanism of action of cobalt silicofluoride involves its ability to interact with various molecular targets. In catalysis, it facilitates the activation of C-F bonds through its unique electronic properties. In biomedicine, it can interact with biological molecules, potentially serving as a contrast agent in imaging techniques .
相似化合物的比较
Cobalt Fluoride (CoF₂): Similar in structure but lacks the silicon component.
Silicon Tetrafluoride (SiF₄): Contains silicon and fluorine but no cobalt.
Cobalt Chloride (CoCl₂): Another cobalt compound with different chemical properties.
Uniqueness: Cobalt silicofluoride is unique due to its combination of cobalt and silicon within the same compound, providing distinct chemical and physical properties that are not observed in its individual components .
属性
IUPAC Name |
cobalt(2+);hexafluorosilicon(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.F6Si/c;1-7(2,3,4,5)6/q+2;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQWWKUOLIOJAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Si-2](F)(F)(F)(F)F.[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoF6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545422 | |
| Record name | Cobalt(2+) hexafluorosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.009 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12021-67-9, 12021-68-0 | |
| Record name | Silicate(2-), hexafluoro-, cobalt(2+) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12021-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cobalt hexafluorosilicate(2-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012021679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt(2+) hexafluorosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What role does cobalt silicofluoride play in concrete formulations, and what are its potential benefits?
A1: this compound acts as a water-tightness enhancer in concrete formulations. [, ] It is often combined with silicate compounds, such as sodium silicate or potassium silicate, to achieve this effect. [, ] While the exact mechanism is not elaborated upon in these papers, the combination of silicofluorides and silicates likely contributes to the formation of denser, less permeable concrete, enhancing its resistance to water penetration. This enhanced water-tightness can lead to more durable and longer-lasting concrete structures.
Q2: Are there other chemical compounds similar to this compound used for the same purpose?
A2: Yes, the research papers mention several other silicofluoride compounds that can be used as alternatives to this compound in concrete formulations. These include zinc silicofluoride, copper silicofluoride, magnesium silicofluoride, nickel silicofluoride, lithium silicofluoride, and iron silicofluoride. [, ] These compounds, along with this compound, are often used interchangeably depending on factors such as cost, availability, and specific performance requirements.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)













